An In-depth Technical Guide to 5-Methoxy-3-nitro-1,2-xylene
An In-depth Technical Guide to 5-Methoxy-3-nitro-1,2-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Methoxy-3-nitro-1,2-xylene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related molecules and established chemical principles to offer a predictive but thorough analysis.
Core Chemical Properties
5-Methoxy-3-nitro-1,2-xylene, also known by its synonyms 5-Methoxy-1,2-dimethyl-3-nitrobenzene and 3,4-Dimethyl-5-nitroanisole, is a nitroaromatic compound. Its core structure consists of a benzene ring substituted with two methyl groups, a methoxy group, and a nitro group.
Table 1: Physicochemical Properties of 5-Methoxy-3-nitro-1,2-xylene
| Property | Value | Source/Method |
| CAS Number | 185207-25-4 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 181.19 g/mol | --INVALID-LINK--[2] |
| Purity | ≥95% | --INVALID-LINK--[1] |
| Appearance | Yellow solid or oil | Predicted based on related nitroaromatic compounds |
| Melting Point | Not available | --INVALID-LINK--[2] |
| Boiling Point | Not available | --INVALID-LINK--[2] |
| Density | 1.1 ± 0.1 g/cm³ | --INVALID-LINK-- (Predicted)[3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | Predicted based on related nitroaromatic compounds |
| InChI | InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-9(7(6)2)10(11)12/h4-5H,1-3H3 | --INVALID-LINK--[1] |
| InChI Key | UZOJCEQCLYNEPS-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| SMILES | CC1=C(C)C(=CC(=C1)OC)N(=O)=O | Predicted |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis would involve the reaction of 3,4-dimethylanisole with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The methoxy group and the two methyl groups are ortho-, para-directing activators. The nitration is expected to occur at the position most activated and sterically accessible.
Caption: Proposed synthesis of 5-Methoxy-3-nitro-1,2-xylene.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from general procedures for the nitration of aromatic compounds.
Materials:
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3,4-Dimethylanisole (1 equivalent)
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Concentrated Nitric Acid (68%, 1.1 equivalents)
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Concentrated Sulfuric Acid (98%, 2 equivalents)
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Ice
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Dichloromethane (or other suitable organic solvent)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
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Slowly add 3,4-dimethylanisole to the cold sulfuric acid with continuous stirring.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate flask containing chilled concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the solution of 3,4-dimethylanisole in sulfuric acid, maintaining the temperature between 0 and 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Pour the reaction mixture slowly over crushed ice.
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Extract the product with dichloromethane.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product may be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Data (Predicted)
While experimental spectra for 5-Methoxy-3-nitro-1,2-xylene are not available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data for 5-Methoxy-3-nitro-1,2-xylene
| Technique | Predicted Peaks/Signals |
| ¹H NMR | - Two singlets for the aromatic protons. - A singlet for the methoxy group protons (~3.8-4.0 ppm). - Two singlets for the methyl group protons (~2.2-2.5 ppm). |
| ¹³C NMR | - Six signals for the aromatic carbons. - A signal for the methoxy carbon (~55-60 ppm). - Two signals for the methyl carbons (~15-20 ppm). |
| IR Spectroscopy | - Aromatic C-H stretching (~3000-3100 cm⁻¹). - Aliphatic C-H stretching (~2850-2960 cm⁻¹). - Asymmetric and symmetric NO₂ stretching (~1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). - C-O stretching for the methoxy group (~1250 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 181. - Fragmentation pattern showing loss of NO₂, CH₃, and OCH₃ groups. |
Reactivity and Potential Applications in Drug Development
Chemical Reactivity
The chemical reactivity of 5-Methoxy-3-nitro-1,2-xylene is primarily dictated by the nitro group and the activated aromatic ring.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation would yield 5-Methoxy-3-amino-1,2-xylene, a potentially useful intermediate for the synthesis of more complex molecules.
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Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution, although the activating effect is not as strong as when the nitro group is ortho or para to a leaving group.
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Electrophilic Aromatic Substitution: The aromatic ring is activated by the methoxy and methyl groups, but deactivated by the nitro group. Further electrophilic substitution would likely be directed by the existing substituents.
Caption: Key reactivity pathways for 5-Methoxy-3-nitro-1,2-xylene.
Potential Applications in Drug Development
Currently, there is no direct evidence in the scientific literature of 5-Methoxy-3-nitro-1,2-xylene being investigated for drug development purposes. A study on a similarly named but structurally distinct and more complex molecule, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, has shown activity against pancreatic cancer.[4][5] However, this should not be extrapolated to the simpler 5-Methoxy-3-nitro-1,2-xylene.
The structural motifs present in 5-Methoxy-3-nitro-1,2-xylene, namely the nitroaromatic and polysubstituted benzene rings, are found in various biologically active compounds. Nitroaromatic compounds are known to have a wide range of biological activities and are used as intermediates in the synthesis of dyes, agricultural chemicals, and pharmaceuticals.[2] The reduced form, 5-Methoxy-3-amino-1,2-xylene, could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications.
Safety Information
No specific safety data sheet (MSDS) is available for 5-Methoxy-3-nitro-1,2-xylene. However, based on its chemical structure, it should be handled with the standard precautions for nitroaromatic compounds. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin. It is advisable to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
5-Methoxy-3-nitro-1,2-xylene is a fine chemical with potential as a synthetic intermediate. While direct experimental data on its properties and reactivity are scarce, this guide provides a robust, predictive overview based on established chemical principles and data from analogous compounds. Further research is required to fully characterize this molecule and explore its potential applications in medicinal chemistry and materials science.
References
- 1. 5-Methoxy-1,2-dimethyl-3-nitrobenzene | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. guidechem.com [guidechem.com]
- 4. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]




